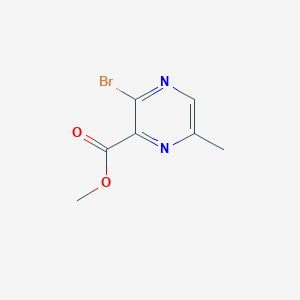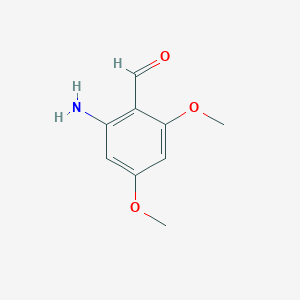
Oxetan-3-ylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxetan-3-ylhydrazine hydrochloride is a chemical compound with the molecular formula C₃H₉ClN₂O It is a derivative of hydrazine, featuring an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxetan-3-ylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of oxetan-3-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
- Oxetan-3-one + Hydrazine Hydrate → Oxetan-3-ylhydrazine
- Oxetan-3-ylhydrazine + Hydrochloric Acid → this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Oxetan-3-ylhydrazine hydrochloride undergoes various chemical reactions, including:
- Oxidation : It can be oxidized to form corresponding oxetane derivatives.
- Reduction : Reduction reactions can yield hydrazine derivatives with different substituents.
- Substitution : Nucleophilic substitution reactions can introduce various functional groups into the oxetane ring.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
- Substitution : Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-3-one derivatives, while substitution reactions can produce a variety of functionalized oxetanes.
Scientific Research Applications
Chemistry: In organic chemistry, oxetan-3-ylhydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydrazine moiety makes it a useful probe for investigating biochemical processes involving hydrazine derivatives.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its ability to form stable hydrazone linkages makes it a valuable intermediate in the synthesis of drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism by which oxetan-3-ylhydrazine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the oxetane ring can interact with biological membranes, affecting their properties and functions.
Comparison with Similar Compounds
Similar Compounds:
- Oxetan-3-amine : Similar structure but with an amine group instead of a hydrazine group.
- Oxetan-3-one : The ketone analog of oxetan-3-ylhydrazine.
- Hydrazine derivatives : Compounds like phenylhydrazine and methylhydrazine share the hydrazine moiety.
Uniqueness: Oxetan-3-ylhydrazine hydrochloride is unique due to the presence of both an oxetane ring and a hydrazine group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
oxetan-3-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c4-5-3-1-6-2-3;/h3,5H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOKETKLBMUOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride](/img/structure/B8053968.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8053975.png)


![6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8053995.png)
![6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B8053998.png)



![1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B8054031.png)
![tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8054034.png)
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B8054036.png)
![2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8054045.png)
